2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,5-difluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N6O2S/c1-11-3-5-12(6-4-11)19-26-20(31-28-19)17-18(24)29(27-21(17)32-2)10-16(30)25-15-9-13(22)7-8-14(15)23/h3-9H,10,24H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGFPRGVSWDYTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=C(C=CC(=C4)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,5-difluorophenyl)acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the oxadiazole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents might include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or amino groups.
Reduction: Reduction reactions could target the oxadiazole or pyrazole rings.
Substitution: Substitution reactions might occur at the aromatic rings or the amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the aromatic rings.
Scientific Research Applications
The compound exhibits various biological activities that are primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may possess antimicrobial and anticancer properties.
Anticancer Activity
Studies have demonstrated that derivatives of this compound exhibit cytotoxicity against several cancer cell lines. For example:
- HCT-116 (IC50 = 36 μM)
- HeLa (IC50 = 34 μM)
These findings suggest that the compound may effectively inhibit cancer cell proliferation by inducing apoptotic pathways .
Antimicrobial Properties
The compound has been investigated for its potential antimicrobial effects. Preliminary studies indicate that it may inhibit the growth of various bacterial strains, although further research is required to elucidate its full antimicrobial profile .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : Initial synthetic steps focus on constructing the pyrazole framework.
- Introduction of the Oxadiazole Ring : Subsequent steps involve incorporating the oxadiazole moiety.
- Final Modifications : The final steps include adding the difluorophenyl acetamide substituent.
Controlled conditions such as temperature and inert atmospheres are maintained to ensure high yields and purity throughout the synthesis process .
Case Studies
Several studies have explored the applications of this compound:
- Study on Anticancer Activity :
-
Exploration of Antimicrobial Effects :
- A study aimed at evaluating the antimicrobial properties found that certain derivatives displayed promising activity against resistant bacterial strains .
- Modulation of Metabotropic Glutamate Receptors :
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. It might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide
- Structural Differences :
- Oxadiazole substituent: 4-Methoxyphenyl (vs. 4-methylphenyl in the target compound).
- Acetamide group: Attached to 2-chloro-4-methylphenyl (vs. 2,5-difluorophenyl).
- Chlorine in the acetamide moiety could improve metabolic stability but reduce solubility compared to fluorine .
BI 665915 (Oxadiazole-Containing FLAP Inhibitor)
- Key Features :
- Oxadiazole-pyrazole scaffold with a pyrimidine-acetamide tail.
- Optimized for 5-lipoxygenase-activating protein (FLAP) inhibition (IC₅₀ < 10 nM) and whole-blood LTB₄ suppression (IC₅₀ < 100 nM).
- Comparison: The target compound lacks the pyrimidine tail but shares the oxadiazole-pyrazole core. other inflammatory mediators). Fluorine in the target’s acetamide may mimic the pharmacokinetic advantages seen in BI 665915, such as low cytochrome P450 3A4 interactions .
Fipronil-Related Pyrazole Acetamide (Insecticidal Derivative)
- Structural Overlap :
- Pyrazole core with substituents at positions 3 and 4.
- Acetamide linked to a halogenated aryl group (2,6-dichloro-4-trifluoromethylphenyl).
- Divergence in Application :
Anti-Exudative Acetamide Derivatives
- Activity Context :
- Derivatives with triazole and furan substituents showed anti-exudative effects comparable to diclofenac sodium.
- Relevance to Target Compound :
Data Table: Structural and Functional Comparison
Critical Analysis of Substituent Effects
- Oxadiazole Aryl Groups :
- Acetamide Substituents :
- Methylsulfanyl vs. Other Sulfur Groups :
- Compared to Fipronil’s trifluoromethylsulfonyl, the methylsulfanyl in the target compound likely reduces oxidative metabolism risks while maintaining moderate lipophilicity .
Biological Activity
The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,5-difluorophenyl)acetamide is a novel synthetic molecule with potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's IUPAC name is 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,5-difluorophenyl)acetamide , and it has the molecular formula . The structure features multiple pharmacophores that may contribute to its biological activity.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 423.47 g/mol |
| SMILES | Cc(cc1)ccc1-c1noc(-c2c(N)n(CC(Nc(ccc(F)c3)c3F)=O)nc2SC)n1 |
| InChI | InChI=1S/C21H19FN6O2S/c1-12-7-9-13(10-8-12)19-25... |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activities or receptor functions, leading to various cellular responses. The oxadiazole and pyrazole moieties are known to exhibit significant biological properties, including anticancer effects by inhibiting key enzymes involved in tumor growth.
Anticancer Efficacy
Recent studies have evaluated the anticancer potential of the compound against several human cancer cell lines:
- HCT-116 (Colon Cancer) : IC50 = 36 µM
- HeLa (Cervical Cancer) : IC50 = 34 µM
- MCF-7 (Breast Cancer) : IC50 values indicate moderate cytotoxicity.
These results suggest that the compound induces apoptosis in cancer cells, as evidenced by increased caspase activity and morphological changes characteristic of apoptotic cells .
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds indicates that substituents on the aromatic rings significantly influence biological activity. Electron-donating groups enhance anticancer efficacy, while electron-withdrawing groups tend to reduce it. For instance, the presence of a methyl group at specific positions on the phenyl ring correlates with improved cytotoxicity against cancer cell lines .
Study 1: Cytotoxicity Assessment
In a comparative study of various derivatives of oxadiazole compounds, the target compound demonstrated significant cytotoxicity against HCT-116 and HeLa cells. The study utilized an MTT assay to measure cell viability after treatment with varying concentrations of the compound over 48 hours. The results showed a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent .
Study 2: Apoptosis Induction Mechanism
Further investigations into the mechanism revealed that treatment with this compound led to increased levels of apoptotic markers. Flow cytometry analysis indicated a rise in early apoptotic cells following exposure to the compound, suggesting that it triggers programmed cell death pathways .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including cyclization and coupling steps. Key methodologies include:
- Catalytic systems : Pyridine and Zeolite (Y-H) under reflux (150°C, 5 hours) to promote heterocycle formation .
- Purification : Recrystallization from ethanol after acid quenching and filtration .
- Yield optimization : Adjusting stoichiometry of intermediates (e.g., oxadiazole and pyrazole precursors) and catalyst loading. Contradictions in catalyst choice (e.g., pyridine vs. triethylamine) require systematic screening .
Table 1: Synthesis Optimization Variables
Q. How is this compound characterized to confirm structural integrity?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assign peaks for oxadiazole (δ 8.2–8.5 ppm), pyrazole (δ 6.8–7.1 ppm), and acetamide (δ 2.1–2.3 ppm) .
- IR spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches .
- Mass spectrometry : High-resolution MS to validate molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What in vitro assays are suitable for initial biological activity screening?
- Antiproliferative activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Target kinases or proteases linked to oxadiazole-triazole pharmacophores .
- Dose-response curves : Use logarithmic concentrations (1 nM–100 μM) to assess potency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Substituent modification : Replace methylsulfanyl with ethyl or aryl groups to modulate lipophilicity .
- Core scaffold variation : Compare oxadiazole-pyrazole hybrids with triazole-thiazole analogs (Table 2) .
- Computational docking : Use AutoDock Vina to predict binding affinities to targets like EGFR or COX-2 .
Table 2: SAR of Analogous Compounds
| Compound | Structural Variation | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| Oxadiazole-pyrazole | 4-Methylphenyl | 12 μM (MCF-7) | |
| Triazole-thiazole | 2-Chlorophenyl | 8 μM (HeLa) |
Q. How can contradictory bioactivity data across studies be resolved?
- Experimental replication : Standardize cell lines (e.g., ATCC-certified HeLa) and assay protocols .
- Statistical analysis : Apply ANOVA to compare IC₅₀ values under varying conditions (pH, serum content) .
- Meta-analysis : Aggregate data from structurally similar compounds to identify trends .
Q. What in silico strategies predict metabolic stability and toxicity?
- ADMET prediction : Use SwissADME or ADMETLab to estimate permeability (LogP), CYP450 inhibition, and hERG liability .
- Metabolite identification : Simulate Phase I/II metabolism via GLORY or Meteor Nexus .
Q. How can green chemistry principles be applied to its synthesis?
- Solvent substitution : Replace dioxane with cyclopentyl methyl ether (CPME) for lower toxicity .
- Catalyst recycling : Recover Zeolite (Y-H) via filtration for reuse in subsequent batches .
- Energy efficiency : Optimize microwave-assisted synthesis to reduce reaction time (30 minutes vs. 5 hours) .
Q. What strategies address low solubility in pharmacological assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤1% v/v) to maintain cell viability .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) to enhance bioavailability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
